molecular formula C8H8N4O B13113366 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B13113366
M. Wt: 176.18 g/mol
InChI Key: BFGALDGBXXLBLM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This reaction typically occurs under mild conditions and results in good yields . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

7-amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C8H8N4O/c1-3-4(2)11-6-5(10-3)7(9)12-8(6)13/h1-2H3,(H2,9,12,13)

InChI Key

BFGALDGBXXLBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC2=O)N)C

Origin of Product

United States

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